Methyl 1-methoxycyclopropane-1-carboxylate

概要

説明

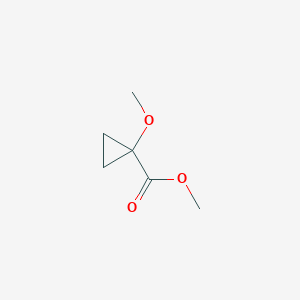

“Methyl 1-methoxycyclopropane-1-carboxylate” is a chemical compound with the CAS Number: 2790-74-1 . It has a molecular weight of 130.14 and is typically in liquid form .

Molecular Structure Analysis

The IUPAC name for this compound is methyl 1-methoxycyclopropanecarboxylate . The InChI code for this compound is 1S/C6H10O3/c1-8-5(7)6(9-2)3-4-6/h3-4H2,1-2H3 .Physical And Chemical Properties Analysis

“Methyl 1-methoxycyclopropane-1-carboxylate” is a liquid at room temperature .科学的研究の応用

Chemical Synthesis

“Methyl 1-methoxycyclopropane-1-carboxylate” is a stable, economic, and commercially accessible pharmaceutical intermediate substance . It is used in the synthesis of various chemical compounds due to its unique structure and reactivity .

Ethylene Agonist

This compound has been identified as a novel ethylene agonist . Ethylene is an important gaseous phytohormone regulating a myriad of physiological and developmental processes in plants . As an agonist, “Methyl 1-methoxycyclopropane-1-carboxylate” can enhance these ethylene-related responses .

Plant Growth Regulator

“Methyl 1-methoxycyclopropane-1-carboxylate” has potential as a plant growth regulator (PGR) . PGRs are compounds that modify or regulate physiological and developmental processes in plants at low dosages . This compound could be used to control plant growth and development in agriculture and horticulture .

Postharvest Treatment

This compound can accelerate the ripening of postharvest tomato fruit . This could be useful in the postharvest industry to control the ripening process and improve the quality of fruits .

Research Tool in Plant Physiology

“Methyl 1-methoxycyclopropane-1-carboxylate” can be used as a research tool in plant physiology . For example, it can be used to study the role of ethylene in various physiological processes such as root growth, leaf expansion, and organ senescence .

Study of Ethylene Biosynthesis

This compound can be used to study the biosynthesis of ethylene, a key plant hormone . It can help in understanding the structure-function-regulation relationship of compounds associated with ethylene biosynthesis .

Safety and Hazards

作用機序

Target of Action

Methyl 1-methoxycyclopropane-1-carboxylate is structurally related to the natural plant hormone ethylene . Its primary target is the ethylene receptor in plants . Ethylene is a gas that acts at trace levels throughout the life of a plant, stimulating or regulating various processes such as the ripening of climacteric fruit, the opening of flowers, and the shedding of leaves .

Mode of Action

The mode of action of Methyl 1-methoxycyclopropane-1-carboxylate involves its tight binding to the ethylene receptor in plants, thereby blocking the effects of ethylene . This makes it a competitive inhibitor .

Biochemical Pathways

Methyl 1-methoxycyclopropane-1-carboxylate affects the ethylene biosynthesis pathway . By binding to the ethylene receptor, it inhibits the action of ethylene, thereby affecting all downstream processes that are regulated by this hormone . This includes processes such as fruit ripening, flower opening, and leaf shedding .

Result of Action

The result of Methyl 1-methoxycyclopropane-1-carboxylate’s action is the inhibition of ethylene responses in plants . This can lead to effects such as delayed fruit ripening, prolonged freshness of cut flowers, and prevention of leaf shedding .

Action Environment

The action of Methyl 1-methoxycyclopropane-1-carboxylate is influenced by the environment in which it is applied. For example, it is used in enclosed sites, such as coolers, truck trailers, greenhouses, storage facilities, and shipping containers . The effectiveness of Methyl 1-methoxycyclopropane-1-carboxylate can be affected by factors such as temperature, humidity, and the presence of other gases .

特性

IUPAC Name |

methyl 1-methoxycyclopropane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c1-8-5(7)6(9-2)3-4-6/h3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFQKPHKWEQBAJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CC1)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 1-methoxycyclopropane-1-carboxylate | |

CAS RN |

2790-74-1 | |

| Record name | methyl 1-methoxycyclopropanecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-cycloheptyl-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine](/img/structure/B2698052.png)

![N-[2-(2-Tert-butyl-1,3-thiazol-4-yl)ethyl]-2-chloropropanamide](/img/structure/B2698053.png)

![6-(3-Chloro-4-methoxyphenyl)-4,7-dimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2698055.png)

![methyl 2-(1-methyl-1H-pyrazole-3-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2698060.png)

![N-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-fluorobenzamide](/img/structure/B2698061.png)

![tert-Butyl 7-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B2698064.png)

![N-[(8,8-Dioxo-8lambda6-thiabicyclo[3.2.1]octan-3-yl)methyl]prop-2-enamide](/img/structure/B2698065.png)

![2-[1-(2-Cyclopentylsulfanylacetyl)piperidin-4-yl]-6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-one](/img/structure/B2698066.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(4-methoxyphenyl)ethanesulfonamide](/img/structure/B2698075.png)